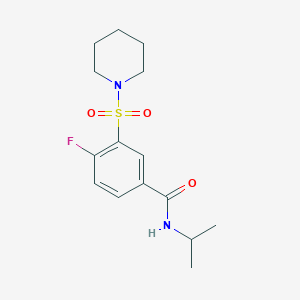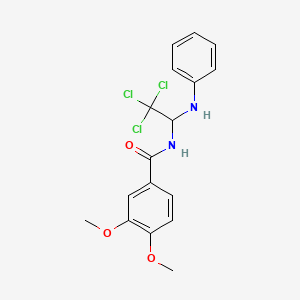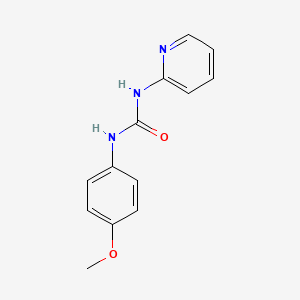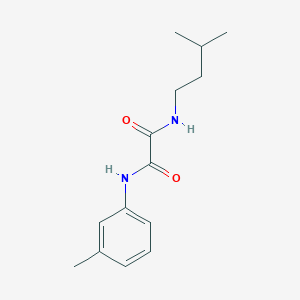
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Illinois in 2009. Since then, FIPI has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of PLD, which is an enzyme that plays a crucial role in the regulation of various cellular processes. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule that regulates various cellular processes. By inhibiting PLD, this compound can modulate the levels of phosphatidic acid and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. For instance, it has been shown to inhibit cell migration and invasion in various cancer cell lines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. In addition, this compound has been shown to modulate the release of inflammatory mediators in various cell types, suggesting that it may have potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and specificity. It is also relatively stable and can be stored for long periods without significant degradation. However, this compound also has some limitations. It is not a highly selective inhibitor and can affect other enzymes that are structurally similar to PLD. In addition, its effects can be cell type-specific and context-dependent, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PLD that can be used in clinical settings. Another area of interest is the investigation of the role of PLD in different diseases and the potential therapeutic effects of PLD inhibition. Finally, further studies are needed to better understand the specific mechanisms by which this compound affects various cellular processes and to identify potential new targets for drug development.
Méthodes De Synthèse
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the resulting nitro compound with iron powder. The final step involves the reaction of the resulting amine with piperidine-1-sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
4-fluoro-N-isopropyl-3-(1-piperidinylsulfonyl)benzamide has been used in various scientific studies to investigate its potential applications in different fields. For instance, it has been used to study the role of phospholipase D (PLD) in various cellular processes, including cell migration, proliferation, and survival. This compound has also been used to investigate the potential therapeutic effects of inhibiting PLD in different diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-6-7-13(16)14(10-12)22(20,21)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGVYHPDDFLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)

![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)